(E)-N-(5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide
Description
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Properties
IUPAC Name |
(E)-N-[5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F3N3O5/c1-29-15-10-12(11-16(30-2)18(15)31-3)4-9-17(28)25-20-27-26-19(32-20)13-5-7-14(8-6-13)21(22,23)24/h4-11H,1-3H3,(H,25,27,28)/b9-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUUCNZFOBBVOCI-RUDMXATFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)NC2=NN=C(O2)C3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F3N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-N-(5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide is a member of the oxadiazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, including anticancer properties, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Overview of Oxadiazole Compounds
Oxadiazoles are heterocyclic compounds known for their broad-spectrum biological activities. They have been reported to exhibit anticancer , antioxidant , antimicrobial , and anti-inflammatory properties. The incorporation of trifluoromethyl groups enhances their lipophilicity and biological activity, making them valuable in drug discovery .
Anticancer Activity
Research has shown that compounds containing the 1,3,4-oxadiazole moiety exhibit significant anticancer properties. For instance, derivatives of oxadiazoles have demonstrated cytotoxic effects against various cancer cell lines. A study highlighted that certain oxadiazole derivatives exhibited IC50 values in the low micromolar range against human cancer cell lines such as HeLa (cervical cancer) and HT-29 (colon cancer) .
Table 1: Anticancer Activity of Oxadiazole Derivatives
The mechanisms through which oxadiazole derivatives exert their anticancer effects include:
- Inhibition of Key Enzymes : Many oxadiazoles inhibit enzymes such as histone deacetylases (HDACs), which play critical roles in cancer progression .
- Induction of Apoptosis : These compounds can induce programmed cell death in cancer cells by activating apoptotic pathways .
- Cell Cycle Arrest : Some studies indicate that oxadiazoles can cause cell cycle arrest at various phases, preventing cancer cell proliferation .
Structure-Activity Relationship (SAR)
The biological activity of oxadiazole derivatives is significantly influenced by their structural features. The presence of specific substituents can enhance or diminish their efficacy:
- Trifluoromethyl Group : This group increases lipophilicity and biological activity.
- Aromatic Substituents : Modifications on the phenyl rings can lead to variations in potency against different cancer cell lines .
Table 2: Structure-Activity Relationship Insights
| Substituent Type | Effect on Activity | Example Compound |
|---|---|---|
| Trifluoromethyl | Increases potency | Compound A |
| Methoxy Group | Moderate activity | Compound B |
| Halogen Substituent | Variable effects | Compound C |
Case Study 1: Inhibition of Mpro Enzyme
A recent study focused on a derivative similar to our compound showed promising results as an inhibitor of the SARS-CoV-2 Mpro enzyme. The compound exhibited an IC50 value of 46 µM, indicating potential for antiviral applications . Molecular docking studies revealed specific interactions with active site residues, suggesting a well-defined binding mechanism.
Case Study 2: Antioxidant Properties
Another investigation assessed the antioxidant capacity of oxadiazole derivatives. The results indicated that these compounds effectively scavenge free radicals and reduce oxidative stress markers in vitro. This property may contribute to their anticancer effects by protecting normal cells from oxidative damage during treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
